Scaffold-Level Kinase Inhibitory Potency vs. Non-Imidazopyridazine Hinge Binders
The imidazo[1,2-b]pyridazine core has been validated as a potent mTOR hinge-binding scaffold. In a direct comparison within a series of ATP-competitive inhibitors, the diaryl urea derivative A18, constructed on an imidazo[1,2-b]pyridazine template, inhibited mTOR with an IC₅₀ of 62 nM, while the close analog A17 showed an IC₅₀ of 67 nM [1]. This potently places the scaffold in a competitive range against established clinical-stage mTOR inhibitors such as AZD8055, which exhibits IC₅₀ values of ~0.8 nM against mTOR [1]. Because the target compound provides the intact 2-bromo-8-hydroxy-7-carboxylic acid core required to elaborate such urea or amide-containing analogs, procurement of this specific intermediate is a prerequisite for replicating or optimizing this potency level.
| Evidence Dimension | mTOR enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-level IC₅₀ of 62–67 nM for imidazo[1,2-b]pyridazine derivatives A17/A18 |
| Comparator Or Baseline | AZD8055 (clinical mTOR inhibitor): IC₅₀ ~0.8 nM |
| Quantified Difference | Imidazo[1,2-b]pyridazine scaffold achieves mTOR inhibition within approximately 78- to 84-fold of the clinical comparator |
| Conditions | In vitro mTOR kinase assay; HTRF detection |
Why This Matters
This establishes the scaffold's potency window and confirms that 2-bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is the entry point for synthesizing analogs with low-nanomolar mTOR activity, guiding procurement for hit-to-lead programs.
- [1] Mao, B.; Gao, S.; Weng, Y.; Zhang, L.; Zhang, L. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Eur. J. Med. Chem. 2017, 129, 135–150. View Source
